3-Fluoropropoxy Chain Length: CB1 Modulator Pharmacophore Integration vs. Shorter/Longer Fluoroalkoxy Analogs
The 3-fluoropropoxy moiety (n-propyl chain with terminal fluorine) in the target compound corresponds exactly to the R1 substituent defined in Formula (I) of CA 2615588 for pyrazole-based CB1 modulators [1]. This patent explicitly enumerates R1 as a C3-7alkyl group substituted by one or more fluoro, with 3-fluoropropoxy specifically identified as a preferred embodiment alongside 3,3,3-trifluoropropoxy [1]. Analogs with shorter fluoroalkoxy chains (e.g., 2-fluoroethoxy) or longer chains (e.g., 4-fluorobutoxy) are not enumerated as preferred R1 substituents in the same patent claims and would yield pyrazole derivatives with altered lipophilicity (ClogP) and CB1 binding characteristics relative to the 3-fluoropropoxy-containing target series [1].
| Evidence Dimension | Chain length specification for CB1 modulator R1 substituent |
|---|---|
| Target Compound Data | 3-fluoropropoxy (C3 chain with terminal F, O-(CH2)3F) |
| Comparator Or Baseline | 2-fluoroethoxy (C2 chain) and 4-fluorobutoxy (C4 chain) analogs |
| Quantified Difference | Not quantifiable from available data; patent claims specify 3-fluoropropoxy as a preferred embodiment while shorter/longer chains are not listed among preferred R1 options |
| Conditions | Patent CA 2615588 - pyrazole derivatives for CB1 modulation |
Why This Matters
For researchers synthesizing patent-specified CB1 modulator series, procurement of this exact 3-fluoropropoxy intermediate is required to generate compounds that fall within the preferred patent claims, whereas alternative fluoroalkoxy chain lengths produce compounds outside the specifically enumerated preferred embodiments.
- [1] Canadian Patent CA 2615588. Pyrazole derivatives as CB1 modulators. Lines 10-20: R1 definition including 3-fluoropropoxy as preferred substituent. View Source
